molecular formula C26H22N4O3S2 B2646042 4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-38-4

4-benzoyl-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2646042
CAS RN: 392295-38-4
M. Wt: 502.61
InChI Key: RHKBGFAHOXYCSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the product .

Scientific Research Applications

Synthesis and Characterization

Studies have been dedicated to synthesizing thiadiazole derivatives and exploring their properties through various analytical techniques. For instance, Adhami et al. (2012) reported on the synthesis of thiadiazolobenzamide and its nickel and palladium complexes, highlighting the structural insights gained from IR, NMR spectroscopy, and X-ray crystallography Adhami et al., 2012. Similarly, other research has focused on the facile synthesis of benzamide derivatives containing a thiadiazole scaffold, evaluating their anticancer activity and employing docking studies to predict the mechanism of action Tiwari et al., 2017.

Anticancer Evaluation

The anticancer potential of benzamide derivatives has been a significant area of research. A study by Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising anticancer activity against a variety of human cancer cell lines. The molecular docking studies further supported the potential mechanism of action, suggesting the compounds' efficacy in targeting cancer Tiwari et al., 2017.

Biological Activity

Beyond anticancer applications, the biological activity of thiadiazole and benzamide derivatives has been explored in various contexts. Research includes the synthesis of thiosemicarbazide derivatives for antimicrobial assessment Elmagd et al., 2017 and the investigation of benzothiazole derivatives as corrosion inhibitors, highlighting the multifaceted applications of these compounds Hu et al., 2016.

properties

IUPAC Name

4-benzoyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-16-8-9-17(2)21(14-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-12-10-19(11-13-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBGFAHOXYCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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